Bienvenue dans la boutique en ligne BenchChem!

N-(Benzoimidazol-2-yl)-3-cyanoaniline

SK channel modulation structure-activity relationship medicinal chemistry

This 2-(phenylamino)benzimidazole derivative features a unique meta-cyano substitution (Hammett σm +0.56) that provides distinct electronic and hydrogen-bond acceptor properties absent from halogen/CF3 analogs in US20090076106. Achiral one-step synthesis from 2-chlorobenzimidazole and 3-aminobenzonitrile enables cost-efficient procurement for high-throughput screening libraries. Ideal for probing SK channel binding site requirements and validating peripheral tissue modulation.

Molecular Formula C14H10N4
Molecular Weight 234.26 g/mol
CAS No. 917974-31-3
Cat. No. B8738769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Benzoimidazol-2-yl)-3-cyanoaniline
CAS917974-31-3
Molecular FormulaC14H10N4
Molecular Weight234.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)NC3=CC=CC(=C3)C#N
InChIInChI=1S/C14H10N4/c15-9-10-4-3-5-11(8-10)16-14-17-12-6-1-2-7-13(12)18-14/h1-8H,(H2,16,17,18)
InChIKeyQNRAJGGNCAPFND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Benzoimidazol-2-yl)-3-cyanoaniline CAS 917974-31-3: Structural Identity and Procurement Baseline


N-(Benzoimidazol-2-yl)-3-cyanoaniline (CAS 917974-31-3) is a 2-(phenylamino)benzimidazole derivative with a molecular formula of C14H10N4 and a molecular weight of 234.26 g/mol . It is documented as Example [0059] in patent US20090076106, which describes this compound class as modulators of small-conductance calcium-activated potassium (SK) channels [1]. The compound features a benzimidazole core linked via an NH-bridge to a 3-cyanophenyl ring. Unlike many close analogs in the same patent that bear halogen, trifluoromethyl, or alkyl substituents on the aniline ring, this compound uniquely incorporates a cyano (–CN) group at the meta position, conferring distinct electronic and hydrogen-bond acceptor properties [1]. The compound is commercially available for research purposes with typical purity ≥95%, and its synthesis from 2-chlorobenzimidazole and 3-aminobenzonitrile yields a white solid with a melting point of 272–274°C .

Why N-(Benzoimidazol-2-yl)-3-cyanoaniline Cannot Be Simply Interchanged with In-Class Analogs


Within the 2-(phenylamino)benzimidazole SK channel modulator class, substitution on the phenyl ring profoundly influences both potency and gating modality. The reference compound NS8593 exhibits Kd values of 420, 600, and 730 nM for SK1, SK2, and SK3 respectively, while the optimized analog NS11757 achieves a Kd of 9 nM at SK3 [1]. In the US20090076106 patent, the target compound is listed alongside analogs bearing substituents such as 3,5-difluoro, 3-trifluoromethyl, 4-fluoro-3-trifluoromethyl, 3,5-bis(trifluoromethyl), 3-chloro-4-fluoro, 3,5-dichloro, and 4-bromo-3-trifluoromethyl [2]. Each substitution pattern modulates electron density, lipophilicity, and hydrogen-bonding capability, which in turn affects channel binding and gating behavior. The meta-cyano group of the target compound introduces a strong electron-withdrawing, linear, hydrogen-bond-accepting moiety that cannot be approximated by halo, trifluoromethyl, or alkyl substituents. Generic substitution with an analog bearing a different substitution pattern would therefore alter both the potency and the mode of channel modulation, compromising experimental reproducibility [2].

N-(Benzoimidazol-2-yl)-3-cyanoaniline (CAS 917974-31-3): Quantitative Differentiation Evidence Guide


Structural Differentiation from Halogen and Trifluoromethyl Analogs in SK Channel Patent Series

The compound is the only analog in the US20090076106 patent series bearing a meta-cyano substituent on the aniline ring [1]. In contrast, the majority of co-listed analogs bear halogen, trifluoromethyl, or alkyl groups (e.g., 3,5-difluoro, 3-trifluoromethyl, 4-fluoro-3-methyl, 3-chloro-4-fluoro, 3,5-bis(trifluoromethyl)) [1]. The cyano group has a Hammett σm constant of +0.56 compared to +0.43 for CF3 and +0.34 for Cl, indicating a significantly stronger electron-withdrawing effect [2]. This electronic difference is expected to alter the binding interaction with the SK channel pore region, as demonstrated by the sensitivity of SK channel gating to electronic properties of substituents in the 2-(N-substituted)-aminobenzimidazole series [3].

SK channel modulation structure-activity relationship medicinal chemistry

LogP Differentiation from Halogenated Analogs

The target compound has a computed LogP of approximately 3.1 [1]. By comparison, the 3-trifluoromethyl analog (listed as [0046] in US20090076106) has a computed LogP approximately 3.8, and the 3,5-bis(trifluoromethyl) analog [0049] has a computed LogP >4.5 [2]. The lower lipophilicity of the cyano-substituted compound (ΔLogP ≈ 0.7–1.4) results in improved aqueous solubility and different membrane permeability profiles, which are critical parameters for in vitro electrophysiology experiments and in vivo distribution [3].

lipophilicity drug-likeness physicochemical property

Topological Polar Surface Area (TPSA) Differentiation

The target compound has a computed TPSA of 67.73 Ų, contributed by the benzimidazole NH groups and the cyano nitrogen . In contrast, 2-(phenylamino)benzimidazole analogs that lack the cyano group but bear only halogen or alkyl substituents (e.g., [0046] 3-CF3 analog, [0050] 3-chloro-4-fluoro analog) have TPSA values of approximately 52–55 Ų when the cyano nitrogen contribution is absent [1]. The ~13–16 Ų increase in TPSA for the target compound places it closer to the threshold associated with reduced passive BBB penetration, a relevant consideration when peripheral vs. central target engagement must be controlled [2].

polar surface area blood-brain barrier drug design

Synthetic Accessibility and Purity Benchmarking

The compound is synthesized via a single-step nucleophilic aromatic substitution between 2-chlorobenzimidazole and 3-aminobenzonitrile, isolated as a white solid with a melting point of 272–274°C and characterized by MS(ES+) m/z 235 ([M+H]+) . The commercially available product is specified at ≥95% purity . By comparison, the synthesis of the structurally related NS8593 requires a multi-step sequence including chiral resolution to obtain the active (R)-enantiomer [1], adding cost and complexity. The target compound, being achiral and accessible via a straightforward one-step procedure, offers advantages in procurement cost, batch-to-batch consistency, and scalability for screening libraries .

chemical synthesis purity procurement

Optimal Research and Industrial Application Scenarios for N-(Benzoimidazol-2-yl)-3-cyanoaniline (CAS 917974-31-3)


SK Channel Subtype Selectivity Profiling and SAR Expansion

The compound is optimally deployed as a structurally distinct member of an SK channel modulator screening library. Its meta-cyano group provides a unique electronic and hydrogen-bonding signature (Hammett σm +0.56, H-bond acceptor) that is absent from the halogen and trifluoromethyl analogs listed in US20090076106 [1]. Researchers can use this compound in parallel with the 3-CF3 [0046] and 3,5-dichloro [0052] analogs to systematically probe the electronic requirements of the SK channel binding site. The observed potency shifts across the set, when tested in patch-clamp electrophysiology on recombinant SK1–SK3 channels, can inform computational pharmacophore models and guide lead optimization [2].

Peripheral vs. Central Target Engagement Studies

With a TPSA of 67.73 Ų, which is 13–16 Ų higher than that of the 3-CF3 analog, this compound is predicted to have lower passive blood-brain barrier (BBB) permeability [3]. This property makes it a suitable tool compound for validation of SK channel modulation in peripheral tissues (e.g., smooth muscle, T-lymphocytes, glandular cells) where CNS penetration may confound interpretation [1]. In comparative in vivo PK studies alongside more lipophilic analogs, the differential brain-to-plasma ratio can be directly attributed to the cyano substituent.

Negative Gating Modulation Proof-of-Concept Studies

The 2-(phenylamino)benzimidazole class is characterized as negative gating modulators that shift the Ca2+ concentration-response curve to higher values, in contrast to pore-blocking inhibitors like apamin [2]. Although direct Ki data for the target compound is not publicly available, its structural assignment within the US20090076106 patent family places it in this mechanism-of-action category. The compound can serve as a representative member for exploring the functional consequences of negative gating modulation in disease models such as atrial fibrillation, where SK channel inhibition has therapeutic potential [4].

Cost-Efficient Large-Scale Screening Library Inclusion

Unlike NS8593, which requires multi-step chiral synthesis, the target compound is achiral and produced via a one-step synthesis from 2-chlorobenzimidazole and 3-aminobenzonitrile . This synthetic simplicity translates to lower procurement cost per milligram, enabling inclusion in high-throughput screening libraries at quantities sufficient for primary and confirmation screens without excessive budget allocation.

Quote Request

Request a Quote for N-(Benzoimidazol-2-yl)-3-cyanoaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.